N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide is a compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes two furan rings attached to an ethyl chain, which is further connected to a cyclopropanesulfonamide group. The presence of the furan rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethyl chain: The furan rings are then linked to an ethyl chain through a series of reactions, such as alkylation or acylation.
Formation of the cyclopropanesulfonamide group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(2,2-di(furan-2-yl)ethyl)cyclopropanesulfonamide can be compared with other furan derivatives, such as:
Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.
2,5-Dimethylfuran: A furan derivative with two methyl groups attached to the ring.
Furfuryl alcohol: A furan derivative with a hydroxymethyl group.
The uniqueness of this compound lies in its combination of furan rings with a cyclopropanesulfonamide group, which imparts distinct chemical and biological properties not found in simpler furan derivatives.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-19(16,10-5-6-10)14-9-11(12-3-1-7-17-12)13-4-2-8-18-13/h1-4,7-8,10-11,14H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHRMPOWLAGCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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